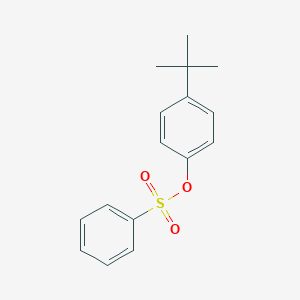
(5-Methylisoxazol-3-yl)(piperidylsulfonyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Methylisoxazol-3-yl)(piperidylsulfonyl)amine is a compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of acetyl acetonitrile with p-toluenesulfonyl hydrazide to form a hydrazone intermediate, which then undergoes a ring closure reaction with hydroxylamine under alkaline conditions to yield 3-amino-5-methylisoxazole . This intermediate can then be further reacted with piperidylsulfonyl chloride to form the final compound.
Industrial Production Methods
Industrial production methods for (5-Methylisoxazol-3-yl)(piperidylsulfonyl)amine often involve large-scale synthesis using similar reaction pathways as described above. The key steps include the formation of the isoxazole ring and subsequent functionalization with the piperidylsulfonyl group. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for achieving high yields and purity in industrial settings.
化学反应分析
Types of Reactions
(5-Methylisoxazol-3-yl)(piperidylsulfonyl)amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted isoxazole derivatives.
科学研究应用
(5-Methylisoxazol-3-yl)(piperidylsulfonyl)amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
作用机制
The mechanism of action of (5-Methylisoxazol-3-yl)(piperidylsulfonyl)amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties .
相似化合物的比较
Similar Compounds
3-Amino-5-methylisoxazole: A precursor in the synthesis of (5-Methylisoxazol-3-yl)(piperidylsulfonyl)amine.
5-Amino-3-methylisoxazole: Another isomer with similar chemical properties.
N-(5-Methylisoxazol-3-yl)malonamide: A compound with similar structural features but different functional groups.
Uniqueness
This compound is unique due to the presence of both the isoxazole ring and the piperidylsulfonyl group, which confer distinct chemical and biological properties
属性
分子式 |
C9H15N3O3S |
|---|---|
分子量 |
245.3 g/mol |
IUPAC 名称 |
N-(5-methyl-1,2-oxazol-3-yl)piperidine-1-sulfonamide |
InChI |
InChI=1S/C9H15N3O3S/c1-8-7-9(10-15-8)11-16(13,14)12-5-3-2-4-6-12/h7H,2-6H2,1H3,(H,10,11) |
InChI 键 |
HJBUEKSTMOGIAX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NS(=O)(=O)N2CCCCC2 |
规范 SMILES |
CC1=CC(=NO1)NS(=O)(=O)N2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(4-chloro-3-propoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B261645.png)



![4-(Dimethylamino)-1-[2-(4-methoxyphenyl)-2-oxoethyl]pyridinium](/img/structure/B261658.png)

![1-[(2-Furylmethyl)amino]-3-(2-isopropyl-5-methylphenoxy)-2-propanol](/img/structure/B261662.png)


![N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide](/img/structure/B261673.png)
![N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-4-methyl-benzenesulfonamide](/img/structure/B261674.png)
![N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-benzenesulfonamide](/img/structure/B261675.png)
